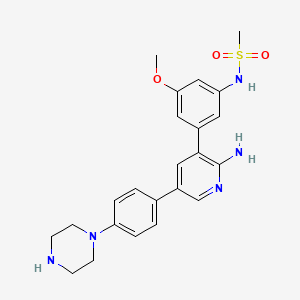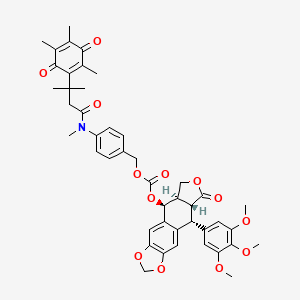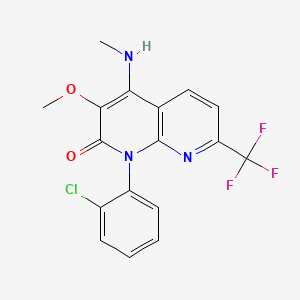
Mat2A-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mat2A-IN-7 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor in various biological processes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-7 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Mat2A-IN-7 has a wide range of scientific research applications:
Mécanisme D'action
Mat2A-IN-7 inhibits MAT2A by binding to its active site, thereby preventing the enzyme from catalyzing the formation of S-adenosylmethionine (SAM) from methionine and ATP . This inhibition disrupts the methylation processes essential for cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
AG-270: Another MAT2A inhibitor with similar therapeutic potential.
IDE397: A potent MAT2A inhibitor currently under investigation for its anti-tumor activity.
Uniqueness
Mat2A-IN-7 is unique due to its specific binding affinity and inhibitory potency against MAT2A, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H13ClF3N3O2 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-methoxy-4-(methylamino)-7-(trifluoromethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3 |
Clé InChI |
SXJCTUGSTQFFCW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


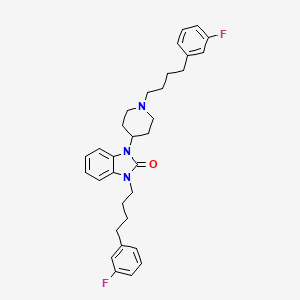
![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
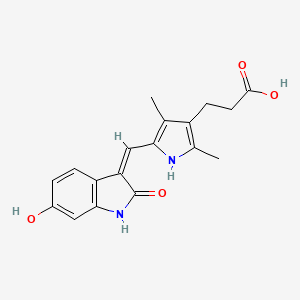
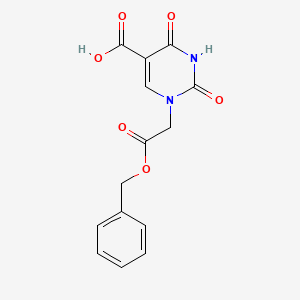
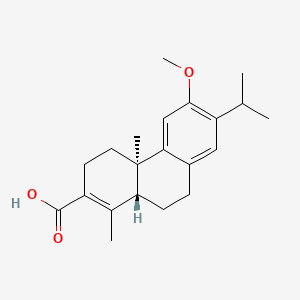

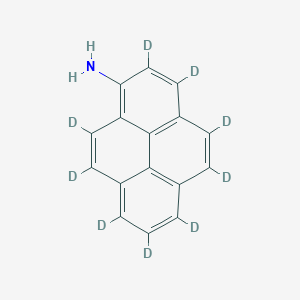

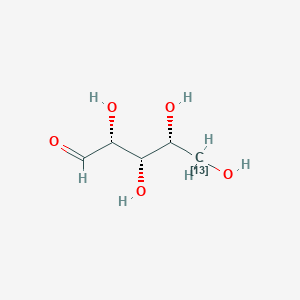
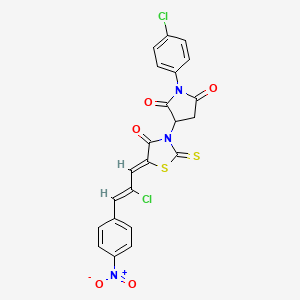
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
